4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide
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Overview
Description
4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromine and fluorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.
Scientific Research Applications
Photodynamic Therapy and Photosensitizers
A study on zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including those related to thiadiazole structures, has shown promising applications in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers in treating cancer (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Noncovalent Interactions and Crystal Engineering
Research into adamantane-1,3,4-thiadiazole hybrid derivatives, including those with bromo and fluoro substitutions, reveals the importance of non-covalent interactions in crystal engineering. Such interactions play a significant role in stabilizing crystal structures, with implications for designing materials with tailored properties (A. El-Emam et al., 2020).
Fluorescence Spectroscopy and Molecular Medicine
Investigations into the dual fluorescence effects of certain 1,3,4-thiadiazole derivatives have highlighted their potential as fluorescence probes in biology and molecular medicine. These effects, related to specific molecular aggregations and charge transfer processes, may facilitate the development of new diagnostic tools and therapeutic applications (Iwona Budziak et al., 2019).
Organic Synthesis and Catalysis
Studies on novel N-bromo sulfonamide reagents, including those derived from thiadiazole structures, demonstrate their utility in organic synthesis. These reagents facilitate efficient catalysis in the synthesis of complex organic molecules, offering benefits such as high yields, short reaction times, and clean workup procedures (A. Khazaei, F. Abbasi, A. R. Moosavi‐Zare, 2014).
Antimicrobial and Antifungal Applications
Derivatives of 1,3,4-thiadiazoles, including those with bromophenyl groups, have been synthesized and shown to possess significant in vitro antifungal activity against various fungal strains. These findings suggest their potential use in developing new antifungal agents (Nalan Terzioğlu Klip et al., 2010).
Corrosion Inhibition
Thiadiazole derivatives have been evaluated for their corrosion inhibition performance on metals, demonstrating their effectiveness in protecting metals from corrosion in acidic environments. This application is crucial for industries seeking to extend the lifespan of metal components and structures (S. Kaya et al., 2016).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as thiosemicarbazides with suitable electrophiles.
Substitution Reactions:
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Utilizing reactors that allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Catalysts and Solvents: Employing catalysts to enhance reaction rates and selectivity, and solvents to dissolve reactants and facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The bromine and fluorine substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Thiadiazoles: From reduction reactions.
Substituted Phenyl Derivatives: From substitution reactions.
Chemistry:
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: As a ligand in catalytic processes.
Biology and Medicine:
Pharmacological Studies: Investigated for potential biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism by which 4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide
- 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide
Uniqueness:
- Substituent Effects: The combination of bromine and fluorine substituents on the phenyl rings can impart unique electronic and steric properties, influencing the compound’s reactivity and biological activity.
- Versatility: Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a versatile compound.
Properties
IUPAC Name |
5-(4-bromophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2S2/c15-10-3-7-12(8-4-10)19-14-13(17-18-20-14)9-1-5-11(16)6-2-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOXDFPQXRCJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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